Sodium thiosulfate

説明

特性

Key on ui mechanism of action |

/ANTIFUNGAL ACTION OF SODIUM THIOSULFATE, USP,/...IS PROBABLY ATTRIBUTABLE TO SLOW RELEASE OF COLLOIDAL SULFUR. IN CYANIDE POISONING, SODIUM NITRITE IS INJECTED IV...TO PRODUCE METHEMOGLOBIN WHICH COMBINES WITH...CYANIDE ION & RENDERS IT TEMPORARILY INACTIVE IN FORM OF CYANMETHEMOGLOBIN. SODIUM THIOSULFATE /USP/ IS THEN INJECTED IV TO FORM NONTOXIC THIOCYANATE. THIOSULFATE SERVES AS SUBSTRATE FOR ENZYME RHODANESE, WHICH MEDIATES CONVERSION OF CYANIDE TO MUCH LESS TOXIC THIOCYANATE, WHICH IS EXCRETED IN URINE. |

|---|---|

CAS番号 |

7772-98-7 |

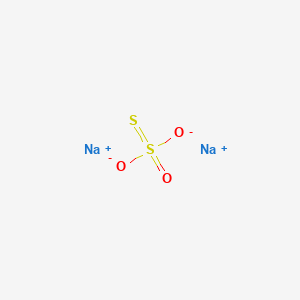

分子式 |

H2NaO3S2 |

分子量 |

137.14 g/mol |

IUPAC名 |

disodium;dioxido-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/Na.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChIキー |

DHFRYQXXLLBRCD-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=S)[O-].[Na+].[Na+] |

正規SMILES |

OS(=O)(=S)O.[Na] |

外観 |

Solid powder |

Color/Form |

POWDER COLORLESS MONOCLINIC CRYSTALS |

密度 |

1.667 1.7 g/cm³ |

melting_point |

48.5 °C |

他のCAS番号 |

7772-98-7 |

物理的記述 |

Dry Powder; Pellets or Large Crystals; Gas or Vapor; Water or Solvent Wet Solid; Liquid Other Solid Anhydrous form is a hygroscopic, white solid; [CHEMINFO] Odorless solid; Deliquesces slightly in moist air; [Merck Index] Colorless odorless crystalline solid; [Sigma-Aldrich MSDS] COLOURLESS CRYSTALS. |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

10124-57-9 |

賞味期限 |

>3 years if stored properly |

溶解性 |

PRACTICALLY INSOL IN ALCOHOL 50 G SOL IN 100 CC WATER; 231 G @ 100 °C Solubility in water, g/100ml at 20 °C: 20.9 |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

pentahydrate of sodium thiosulfate sodium thiosulfate sodium thiosulfate (USAN) sodium thiosulfate anhydrous sodium thiosulfate pentahydrate thiosulfuric acid, disodium salt |

蒸気圧 |

Vapor pressure at 20 °C: negligible |

製品の起源 |

United States |

Foundational & Exploratory

Sodium Thiosulfate Pentahydrate (Na₂S₂O₃·5H₂O): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core chemical properties of sodium thiosulfate (B1220275) pentahydrate. It includes quantitative physical and chemical data, detailed experimental protocols for common analytical procedures, and visualizations of key chemical reactions and workflows.

Physicochemical Properties

Sodium thiosulfate pentahydrate (CAS: 10102-17-7) is an inorganic salt, commonly known as "hypo".[1] It presents as odorless, colorless, and translucent monoclinic crystals or a white crystalline powder.[2][3] The pentahydrate form is efflorescent in warm, dry air and slightly deliquescent in moist air.[4] It is a crucial reagent in analytical chemistry, particularly in iodometry, and serves various roles in the pharmaceutical industry as an antioxidant, antifungal agent, and an antidote for cyanide poisoning.[2][5]

Quantitative Physical Data

The fundamental physical properties of this compound pentahydrate are summarized in the table below.

| Property | Value |

| Molecular Formula | Na₂S₂O₃·5H₂O[6] |

| Molar Mass | 248.18 g/mol [1][5] |

| Appearance | Colorless monoclinic crystals or white powder[7] |

| Odor | Odorless[1] |

| Density | 1.715 - 1.729 g/cm³ at 20°C[2][7] |

| Melting Point | 48.3 °C (decomposes)[1][8] |

| Boiling Point | 100 °C (decomposes, losing water of hydration)[1][7] |

| pH of Aqueous Solution | 6.0 - 8.5 (for a 100 g/L solution at 20°C)[2][8] |

Solubility Profile

This compound pentahydrate is highly soluble in water and practically insoluble in ethanol.[1][7] Its aqueous solubility increases significantly with temperature.

| Temperature (°C) | Solubility (g / 100 g H₂O) |

| 0 | 50.2[7] |

| 10 | 59.7[7] |

| 20 | 70.1[1][7] |

| 35 | 91.2[7] |

| 45 | 123.9[7] |

| 60 | 191.3[7] |

| 100 | 231 - 245[1][7] |

Crystal Structure

This compound pentahydrate crystallizes in the monoclinic system with the space group P2₁/c.[9] The thiosulfate anion (S₂O₃²⁻) has a tetrahedral geometry, derived from a sulfate (B86663) anion where one oxygen atom is replaced by a sulfur atom.[1] The S-S distance is approximately 1.97 Å, indicative of a single bond, while the average S-O distance is 1.48 Å.[9] Each sodium atom is octahedrally coordinated by oxygen atoms from water molecules and thiosulfate groups, forming chains that are linked by hydrogen bonding.[9]

| Parameter | Value |

| Crystal System | Monoclinic[9] |

| Space Group | P2₁/c[9] |

| Unit Cell Dimensions | a = 5.94 Å, b = 21.57 Å, c = 7.53 Å, β = 103.97°[9] |

| Formula Units (Z) | 4[9] |

Chemical Reactivity and Key Reactions

This compound is a moderately strong reducing agent, a property that underpins many of its applications.[10] It is generally stable under standard conditions but is incompatible with strong acids, strong oxidizing agents (like iodine and bromine), and salts of heavy metals such as lead, mercury, and silver.[2][11]

Decomposition Reactions

Thermal Decomposition: Upon heating, this compound pentahydrate first loses its water of crystallization around 100°C.[1][7] At higher temperatures (around 300°C), the anhydrous salt decomposes into sodium sulfate and sodium polysulfide.[1]

4 Na₂S₂O₃(s) → 3 Na₂SO₄(s) + Na₂S₅(s)

Acid-Catalyzed Decomposition: Thiosulfate salts characteristically decompose in the presence of strong acids.[1] The reaction with an acid like hydrochloric acid (HCl) results in the formation of elemental sulfur as a colloidal precipitate (which makes the solution opaque), sulfur dioxide gas, and water.[12][13]

Na₂S₂O₃(aq) + 2 HCl(aq) → 2 NaCl(aq) + S(s) + SO₂(g) + H₂O(l) [14]

Redox Reaction with Iodine (Iodometry)

The quantitative reaction between thiosulfate and iodine is fundamental to iodometric titrations. In this reaction, thiosulfate is oxidized to the tetrathionate (B1226582) ion (S₄O₆²⁻), while iodine (I₂) is reduced to iodide ions (I⁻).[1][15]

2 S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2 I⁻(aq) [15][16]

This reaction is rapid and stoichiometric, making this compound an excellent titrant for determining the concentration of iodine.[1]

Experimental Protocols

Assay by Iodometric Titration

Iodometric titration is a standard method for determining the purity of this compound or for using a standardized solution of it to quantify oxidizing agents.[17][18]

Principle: An analyte (or a primary standard like potassium dichromate) oxidizes iodide (I⁻) to iodine (I₂).[19] The liberated iodine is then titrated with a standard this compound solution. The endpoint is detected by the disappearance of the blue color formed by the reaction of iodine with a starch indicator.[15][17]

Reagents and Preparation:

-

This compound Solution (approx. 0.1 N): Dissolve approximately 25 g of this compound pentahydrate in 1000 mL of recently boiled and cooled deionized water.[20] Add ~0.2 g of sodium carbonate to stabilize the solution against bacterial decomposition.[20] Store in a well-stoppered, dark glass bottle.

-

Potassium Dichromate (K₂Cr₂O₇) Primary Standard: Accurately weigh ~0.2 g of previously dried K₂Cr₂O₇.

-

Potassium Iodide (KI): Analytical grade.

-

Hydrochloric Acid (HCl): Concentrated.

-

Starch Indicator Solution: Mix 1 g of soluble starch with 10 mg of mercuric iodide (as a preservative) and a small amount of cold water to make a paste. Add this paste to 200 mL of boiling water and stir until dissolved.

Standardization Protocol:

-

Accurately weigh the primary standard potassium dichromate and dissolve it in 100 mL of deionized water in a 500 mL conical flask.[20]

-

Add 3 g of potassium iodide (KI) and 5 mL of concentrated HCl to the flask.[20]

-

Immediately stopper the flask and allow the reaction to proceed in the dark for 10 minutes. This liberates a stoichiometric amount of iodine. Cr₂O₇²⁻ + 6 I⁻ + 14 H⁺ → 2 Cr³⁺ + 3 I₂ + 7 H₂O [19]

-

Titrate the liberated iodine with the prepared this compound solution. The brownish-yellow iodine color will fade.[15]

-

When the solution becomes a pale yellow, add 2 mL of starch indicator. The solution will turn a deep blue-black color.[15][17]

-

Continue titrating dropwise, with constant swirling, until the blue color disappears completely, leaving a clear, pale green solution (from the Cr³⁺ ions).[15][19]

-

Record the volume of titrant used and repeat the procedure for a total of three concordant titres.

-

Calculate the precise normality of the this compound solution.

Applications in Drug Development and Research

-

Antidote: this compound is a well-established antidote for cyanide poisoning. It acts as a sulfur donor for the enzyme rhodanese, which detoxifies cyanide (CN⁻) by converting it to the much less toxic thiocyanate (B1210189) (SCN⁻), which is then excreted.[5][21]

-

Nephroprotective Agent: It is used to mitigate the nephrotoxicity associated with certain platinum-based chemotherapy agents like cisplatin.[5]

-

Antioxidant & Preservative: In pharmaceutical formulations, it can act as an antioxidant to protect active pharmaceutical ingredients (APIs) from oxidative degradation.[10]

-

Analytical Reagent: Its role in iodometry allows for the precise quantification of various oxidizing agents, including residual chlorine, hydrogen peroxide, and other substances relevant in drug synthesis and quality control.[2][17]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound pentahydrate | 10102-17-7 [chemicalbook.com]

- 3. Physical and chemical properties of sodium thiosulphate pentahydrate [spchemicals.in]

- 4. This compound Pentahydrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. This compound Pentahydrate | H10Na2O8S2 | CID 61475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 7. This compound pentahydrate [chemister.ru]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. journals.iucr.org [journals.iucr.org]

- 10. nbinno.com [nbinno.com]

- 11. ineos.com [ineos.com]

- 12. chemicals.co.uk [chemicals.co.uk]

- 13. quora.com [quora.com]

- 14. mechanism kinetics hydrochloric acid this compound reaction rate expression orders of reaction explained oxidation state changes of sulfur disproportionation redox reaction Doc Brown's advanced level revision notes [docbrown.info]

- 15. mccscience.yolasite.com [mccscience.yolasite.com]

- 16. homework.study.com [homework.study.com]

- 17. usptechnologies.com [usptechnologies.com]

- 18. fao.org [fao.org]

- 19. researchgate.net [researchgate.net]

- 20. zenodo.org [zenodo.org]

- 21. This compound | Na2O3S2 | CID 24477 - PubChem [pubchem.ncbi.nlm.nih.gov]

Sodium thiosulfate as a reducing agent in aqueous solutions

An In-depth Technical Guide to Sodium Thiosulfate (B1220275) as a Reducing Agent in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium thiosulfate (Na₂S₂O₃) is a versatile and cost-effective reducing agent with significant applications across analytical chemistry, medicine, and the pharmaceutical sciences.[1][2] Its ability to donate electrons underpins its utility in processes ranging from quantitative analysis to detoxification and as a protective agent in chemotherapy.[1][3][4] This technical guide provides a comprehensive overview of the core chemical principles of this compound in aqueous solutions, detailing its redox chemistry, reaction kinetics, and stability. It presents quantitative data in structured tables, outlines detailed experimental protocols for key applications, and visualizes complex mechanisms and workflows to support researchers, scientists, and drug development professionals in leveraging this important chemical compound.

Core Chemical and Physical Properties

This compound is an inorganic salt typically available as a colorless, crystalline pentahydrate (Na₂S₂O₃·5H₂O).[5] It is highly soluble in water but practically insoluble in ethanol.[2][6] The thiosulfate anion (S₂O₃²⁻) is structurally a sulfate (B86663) ion with one oxygen atom replaced by a sulfur atom, leading to two sulfur atoms with distinct oxidation states (+5 for the central atom and -1 for the terminal atom).[7] This structure is key to its reducing properties.

Stability of Aqueous Solutions

Aqueous solutions of this compound are susceptible to decomposition over time, which can affect the accuracy of analytical procedures. The primary routes of degradation include:

-

Acid-catalyzed decomposition: In acidic conditions (pH < 5), thiosulfate disproportionates into sulfur dioxide, elemental sulfur, and water.[5][8]

-

Bacterial action: Certain microorganisms can metabolize thiosulfate, leading to a decrease in its concentration.[8][9]

-

Oxidation by dissolved oxygen: Though a slower process, dissolved air can oxidize thiosulfate.

To enhance stability, especially for standard solutions used in titrimetry, the following measures are recommended:

-

Use purified, recently boiled water to minimize dissolved oxygen and destroy bacteria.[10]

-

Store solutions in tightly sealed, dark glass or plastic (Teflon) bottles to prevent photo-decomposition and contamination.[10]

-

Add a preservative, such as a small amount of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), to maintain a slightly alkaline pH (9-10) and inhibit bacterial growth.[11]

Studies have shown that a 0.5 mol/kg⁻¹ thiosulfate solution can be stable for at least one month without preservatives if prepared with pure, boiled water and stored properly.[10] Weaker solutions (0.01-0.025 N) have also demonstrated long-term stability.[12]

Redox Chemistry and Reaction Mechanisms

The primary role of this compound is as a reducing agent. The thiosulfate ion is oxidized to the tetrathionate (B1226582) ion (S₄O₆²⁻) in most of its characteristic redox reactions.

Half-Reaction: 2S₂O₃²⁻(aq) → S₄O₆²⁻(aq) + 2e⁻

Quantitative Data: Reduction Potentials and Reaction Stoichiometry

The reducing power of this compound and its reaction products is quantified by their standard reduction potentials. This data is crucial for predicting the spontaneity and direction of redox reactions.

| Redox Couple | Reaction | Standard Reduction Potential (E°) | Reference(s) |

| Tetrathionate/Thiosulfate | S₄O₆²⁻ + 2e⁻ ⇌ 2S₂O₃²⁻ | +0.198 V (vs. SHE) | [13][14] |

| Iodine/Iodide | I₂ + 2e⁻ ⇌ 2I⁻ | +0.536 V | |

| Permanganate/Manganese(II) (Acidic) | MnO₄⁻ + 8H⁺ + 5e⁻ ⇌ Mn²⁺ + 4H₂O | +1.51 V | [4] |

| Permanganate/Manganese Dioxide (Neutral/Alkaline) | MnO₄⁻ + 2H₂O + 3e⁻ ⇌ MnO₂ + 4OH⁻ | +0.59 V | [15] |

| Hypochlorite/Chloride | ClO⁻ + H₂O + 2e⁻ ⇌ Cl⁻ + 2OH⁻ | +0.89 V | [5] |

Table 1: Standard Reduction Potentials of Key Redox Couples.

The stoichiometry of this compound's reactions with common oxidizing agents is fundamental to its application in analytical chemistry.

| Oxidizing Agent | Medium | Stoichiometric Reaction | Reference(s) |

| Iodine (I₂) | Neutral/Slightly Acidic | 2Na₂S₂O₃ + I₂ → Na₂S₄O₆ + 2NaI | [16] |

| Potassium Permanganate (KMnO₄) | Acidic | 8KMnO₄ + 5Na₂S₂O₃ + 7H₂SO₄ → 8MnSO₄ + 5Na₂SO₄ + 4K₂SO₄ + 7H₂O | [4][17] |

| Potassium Permanganate (KMnO₄) | Neutral/Alkaline | 8KMnO₄ + 3Na₂S₂O₃ + H₂O → 8MnO₂ + 3Na₂SO₄ + 3K₂SO₄ + 2KOH | [15] |

| Hydrogen Peroxide (H₂O₂) | pH-dependent | 2Na₂S₂O₃ + H₂O₂ → Na₂S₄O₆ + 2NaOH (low pH) or Na₂S₂O₃ + 4H₂O₂ + 2NaOH → 2Na₂SO₄ + 5H₂O (high pH) | [18][19] |

| Sodium Hypochlorite (NaClO) | Alkaline | 4NaClO + Na₂S₂O₃ + 2NaOH → 4NaCl + 2Na₂SO₄ + H₂O | [5] |

Table 2: Stoichiometry of Common Redox Reactions.

Applications in Research and Drug Development

Analytical Chemistry: Iodometry

The reaction between iodine and thiosulfate is a cornerstone of iodometric titrations, a method used to determine the concentration of various oxidizing agents.[20] The process typically involves the liberation of iodine from an analyte's reaction with excess iodide, followed by titration of the liberated iodine with a standardized this compound solution.[21]

This protocol details the standardization of a this compound solution using potassium dichromate as a primary standard.

Materials:

-

This compound pentahydrate (Na₂S₂O₃·5H₂O)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Primary standard grade potassium dichromate (K₂Cr₂O₇), dried at 120°C

-

Potassium iodide (KI)

-

Concentrated hydrochloric acid (HCl)

-

Sodium Bicarbonate (NaHCO₃)

-

Starch indicator solution (1%)

-

Deionized water, recently boiled and cooled

Procedure:

-

Preparation of ~0.1 M this compound Solution:

-

Standardization:

-

Accurately weigh about 0.2 g of dried primary standard K₂Cr₂O₇ into a 500 mL glass-stoppered conical flask.[11]

-

Dissolve the K₂Cr₂O₇ in 100 mL of deionized water.

-

Carefully add 3 g of KI, 2 g of NaHCO₃, and 5 mL of concentrated HCl.[11]

-

Immediately stopper the flask, swirl gently to mix, and let it stand in the dark for exactly 10 minutes to allow for the complete liberation of iodine. The reaction is: Cr₂O₇²⁻ + 6I⁻ + 14H⁺ → 2Cr³⁺ + 3I₂ + 7H₂O

-

Rinse the stopper and inner walls of the flask with deionized water.

-

Titrate the liberated iodine with the prepared this compound solution. The solution will change from a dark brown/red to a yellowish-green color.[11]

-

When the solution reaches a pale yellow color, add 2-3 mL of starch indicator solution. The solution will turn a deep blue-black.[16]

-

Continue the titration dropwise, with constant swirling, until the blue color is completely discharged, leaving a clear or pale green solution (from the Cr³⁺ ions).[11]

-

Record the volume of this compound solution used.

-

Perform a blank determination to account for any oxidizing impurities.

-

Repeat the titration at least twice more to obtain concordant results.

-

-

Calculation:

-

The molarity (M) of the this compound solution is calculated using the stoichiometry that 1 mole of K₂Cr₂O₇ reacts to produce 3 moles of I₂, which in turn react with 6 moles of Na₂S₂O₃.

-

Molarity (Na₂S₂O₃) = (mass of K₂Cr₂O₇ / Molar Mass of K₂Cr₂O₇) × 6 / (Volume of Na₂S₂O₃ in L)

-

Caption: Workflow for determining an oxidizing agent's concentration via iodometric titration.

Pharmaceutical and Clinical Applications

This compound's reducing and nucleophilic properties are exploited in several critical medical and pharmaceutical contexts.[3]

This compound is a key component of the cyanide antidote kit. It acts as a sulfur donor for the mitochondrial enzyme rhodanese (thiosulfate sulfurtransferase).[22][23] This enzyme catalyzes the conversion of the highly toxic cyanide ion (CN⁻) into the much less toxic thiocyanate (B1210189) ion (SCN⁻), which is then safely excreted in the urine.[23][24]

Reaction: CN⁻ + S₂O₃²⁻ ---(Rhodanese)--> SCN⁻ + SO₃²⁻

Caption: Mechanism of cyanide detoxification by rhodanese, using this compound.

Cisplatin (B142131) is a potent chemotherapeutic agent, but its use is often limited by severe side effects, including nephrotoxicity and ototoxicity. This compound is administered as a chemoprotective agent to mitigate this damage.[25] Its mechanism is twofold:

-

Direct Inactivation: As a strong nucleophile, thiosulfate rapidly forms inactive, non-toxic complexes with cisplatin in the bloodstream, which are then excreted.[3][26] This reduces the amount of free cisplatin available to damage healthy tissues like the kidneys and inner ear.

-

Antioxidant Activity: Cisplatin induces cellular damage by generating reactive oxygen species (ROS). This compound acts as an antioxidant, quenching ROS and increasing intracellular levels of glutathione, a key endogenous antioxidant, thereby protecting cells from oxidative stress.[27][28]

Caption: Dual mechanism of this compound in protecting against cisplatin toxicity.

Organic Synthesis

In organic chemistry, this compound is used to prepare S-alkylthiosulfates, commonly known as Bunte salts, through the alkylation of the thiosulfate ion.[5] These Bunte salts are stable, odorless intermediates that can be hydrolyzed to yield thiols, providing a useful pathway for synthesizing sulfur-containing organic molecules.

Reaction: R-X + Na₂S₂O₃ → R-S₂O₃Na + NaX R-S₂O₃Na + H₂O → R-SH + NaHSO₄

Conclusion

This compound is a powerful and versatile reducing agent with well-established roles in analytical, clinical, and pharmaceutical sciences. Its predictable redox chemistry, particularly its reaction with iodine, forms the basis of essential quantitative analytical techniques. In the realm of drug development and medicine, its ability to act as a sulfur donor and an antioxidant provides life-saving detoxification from cyanide poisoning and crucial protection against the toxic side effects of platinum-based chemotherapy. A thorough understanding of its properties, reaction mechanisms, and stability is paramount for its effective and reliable application by researchers and scientists.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. scienceinfo.com [scienceinfo.com]

- 3. Progress in the Development of Preventative Drugs for Cisplatin-Induced Hearing Loss: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. Stability of Sodium Nitroprusside and this compound 1:10 Intravenous Admixture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ricca Chemical - this compound [riccachemical.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. Preparation and Standardization of 0.1 M Sodium Thiosulphate | Pharmaguideline [pharmaguideline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Catalytic Protein Film Electrochemistry Provides a Direct Measure of the Tetrathionate/Thiosulfate Reduction Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. mccscience.yolasite.com [mccscience.yolasite.com]

- 17. echemi.com [echemi.com]

- 18. Catalysing the reaction of this compound and hydrogen peroxide | Demonstration | RSC Education [edu.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. savemyexams.com [savemyexams.com]

- 22. Thiosulfate-Cyanide Sulfurtransferase a Mitochondrial Essential Enzyme: From Cell Metabolism to the Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Rhodanese - Wikipedia [en.wikipedia.org]

- 24. Cyanide poisoning - Wikipedia [en.wikipedia.org]

- 25. Chemoprotective Mechanism of this compound Against Cisplatin-Induced Nephrotoxicity Is via Renal Hydrogen Sulfide, Arginine/cAMP and NO/cGMP Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. ascopubs.org [ascopubs.org]

- 28. Chemoprotective Mechanism of this compound Against Cisplatin-Induced Nephrotoxicity Is via Renal Hydrogen Sulfide, Arginine/cAMP and NO/cGMP Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Structural Analysis of Sodium Thiosulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and structural analysis of sodium thiosulfate (B1220275) (Na₂S₂O₃), a compound of significant interest in various scientific and pharmaceutical applications. The document details common synthetic routes, including laboratory and industrial-scale processes, and explores the intricacies of its molecular structure through crystallographic and spectroscopic techniques.

Synthesis of Sodium Thiosulfate

This compound is primarily synthesized through the reaction of a sulfur source with a sodium salt. The most common laboratory and industrial methods involve the use of sodium sulfite (B76179) or sodium hydroxide (B78521).

Laboratory Synthesis Methods

Two primary methods are prevalent in a laboratory setting: the reaction of sodium sulfite with sulfur and the reaction of sodium hydroxide with sulfur.

1.1.1. Reaction of Sodium Sulfite with Sulfur

This is a widely used and reliable method for producing this compound pentahydrate (Na₂S₂O₃·5H₂O). The reaction proceeds by heating an aqueous solution of sodium sulfite with elemental sulfur.[1]

Chemical Equation: Na₂SO₃ + S → Na₂S₂O₃

1.1.2. Reaction of Sodium hydroxide with Sulfur

An alternative laboratory synthesis involves boiling elemental sulfur in an aqueous solution of sodium hydroxide. This reaction produces this compound and sodium sulfide.[2][3]

Chemical Equation: 6NaOH + 4S → 2Na₂S + Na₂S₂O₃ + 3H₂O

Industrial Production Methods

On an industrial scale, this compound is often produced from waste streams of other chemical processes or through the reaction of soda ash and sulfur dioxide.

1.2.1. From Soda Ash and Sulfur Dioxide

In this process, a solution of soda ash (sodium carbonate) is treated with sulfur dioxide to form sodium sulfite, which then reacts with sulfur to produce this compound.[4][5][6]

1.2.2. From Sodium Sulfide Waste Streams

This compound can be synthesized from the liquid waste generated in the manufacture of sulfur dyes, which contains sodium sulfide.[5]

Quantitative Data for Synthesis

The following table summarizes the key quantitative parameters for the laboratory synthesis of this compound pentahydrate.

| Parameter | Sodium Sulfite + Sulfur Method | Sodium Hydroxide + Sulfur Method |

| Reactants | Sodium Sulfite (Na₂SO₃), Sulfur (S) | Sodium Hydroxide (NaOH), Sulfur (S) |

| Solvent | Water | Water |

| Temperature | Boiling (near 100 °C) | Boiling (near 100 °C) |

| Reaction Time | 1 - 1.5 hours | 30 minutes |

| Key Steps | Dissolving Na₂SO₃, adding S, boiling, filtration, concentration, crystallization | Dissolving NaOH, adding S, boiling, filtration, evaporation, crystallization |

| Purification | Recrystallization | Fractional crystallization |

Synthesis Pathway Diagram

Caption: Laboratory synthesis pathways for this compound pentahydrate.

Structural Analysis of this compound

The structural properties of this compound have been extensively studied, primarily through X-ray crystallography and various spectroscopic methods.

Crystal Structure

This compound typically crystallizes as a pentahydrate (Na₂S₂O₃·5H₂O) or a dihydrate (Na₂S₂O₃·2H₂O). The thiosulfate anion (S₂O₃²⁻) has a tetrahedral geometry. In the solid state, the sodium cations are coordinated by the thiosulfate anions and water molecules.[4] The crystal structure is stabilized by a network of hydrogen bonds between the water molecules and the thiosulfate anions.[4]

Bond Lengths and Angles

X-ray diffraction studies have provided precise measurements of the bond lengths and angles within the thiosulfate anion.

| Parameter | Value (Dihydrate at 100K) |

| S-S Bond Length | 2.0047(2) Å and 2.0078(2) Å |

| S-O Bond Length | 1.4722(4) Å to 1.4841(4) Å |

| Average O-S-O Angle | 110.30° |

| Average S-S-O Angle | 108.63° |

Data sourced from a study on this compound dihydrate.

Experimental Protocols for Structural Analysis

2.3.1. Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol:

-

Crystal Growth and Selection: High-quality single crystals of this compound are grown, often by slow evaporation of an aqueous solution. A suitable crystal (ideally 0.1-0.3 mm in all dimensions) is selected under a microscope.

-

Mounting: The selected crystal is mounted on a goniometer head, often using a cryoprotectant oil, and cooled to a low temperature (e.g., 100 K or 200 K) to minimize thermal vibrations.[4]

-

Data Collection: The crystal is placed in an X-ray diffractometer. Monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα) is directed at the crystal.[1] The crystal is rotated, and the diffraction pattern is recorded by a detector (e.g., a CCD or CMOS detector). A full sphere or hemisphere of data is collected by performing a series of scans (e.g., ω-scans) over a range of 2θ angles.[1][5]

-

Data Reduction: The raw diffraction data is processed to correct for various factors, including background scattering, Lorentz factor, and polarization. Absorption corrections are also applied.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, often using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles. Software such as SHELXS, SHELXL, or Olex2 are commonly used for this purpose.[1]

2.3.2. Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules, offering a fingerprint of the compound's structure.

Experimental Protocol:

-

Sample Preparation: A solid sample of this compound can be analyzed as a crystalline powder or a pressed pellet. Aqueous solutions can also be analyzed directly.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., Nd:YAG laser at 1064 nm) is used.

-

Data Acquisition: The laser beam is focused onto the sample. The scattered light is collected and passed through a filter to remove the intense Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected.

-

Spectrum Analysis: The resulting Raman spectrum shows peaks corresponding to the different vibrational modes of the thiosulfate ion. These peaks can be assigned to specific bond stretching and bending vibrations.

Structural Analysis Workflow

Caption: Workflow for the structural analysis of this compound.

References

Sodium Thiosulfate as a Sulfur Donor for Hydrogen Sulfide Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen sulfide (B99878) (H₂S) is an endogenous gasotransmitter with significant roles in vasorelaxation, cytoprotection, and anti-inflammatory processes. The therapeutic potential of H₂S has spurred interest in developing reliable donor molecules. Sodium thiosulfate (B1220275) (Na₂S₂O₃), a clinically approved drug, has emerged as a promising H₂S donor. This technical guide provides an in-depth overview of the mechanisms by which sodium thiosulfate serves as a sulfur donor for H₂S production, focusing on the enzymatic pathways and their implications for research and drug development. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and workflows to facilitate further investigation into this compound.

Introduction

Hydrogen sulfide is endogenously produced in mammalian cells primarily through the enzymatic activity of cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST), utilizing L-cysteine as a substrate.[1][2] Due to its therapeutic potential, there is a growing need for safe and effective H₂S donor compounds.[2] this compound (STS), an FDA-approved drug for treating cyanide poisoning and calciphylaxis, is a stable, water-soluble compound that can generate H₂S through both enzymatic and non-enzymatic pathways.[2][3][4] This guide explores the biochemical basis of STS as an H₂S donor, providing researchers with the necessary information to utilize it in experimental settings.

Biochemical Pathways of H₂S Production from this compound

The conversion of thiosulfate to H₂S is a complex process primarily mediated by mitochondrial enzymes. The two key enzymes involved are rhodanese (thiosulfate sulfurtransferase, TST) and 3-mercaptopyruvate sulfurtransferase (3-MST).

The Role of Rhodanese (Thiosulfate Sulfurtransferase, TST)

Rhodanese is a mitochondrial enzyme that catalyzes the transfer of a sulfur atom from a donor to a thiophilic acceptor.[5][6] In the context of H₂S production from thiosulfate, rhodanese facilitates a reaction involving glutathione (B108866) (GSH), a key cellular antioxidant.[1] The process can be summarized as a glutathione-dependent reduction.[1] It has been demonstrated that thiosulfate reductase activity, which consumes two GSH molecules, leads to the generation of sulfite, oxidized glutathione (GSSG), and H₂S.[1]

The reaction catalyzed by rhodanese is a double displacement mechanism. The enzyme's active site cysteine residue accepts a sulfur atom from a persulfide intermediate, which is then transferred to an acceptor.[1] While rhodanese is highly efficient at producing thiosulfate from H₂S oxidation products, the reverse reaction to generate H₂S is also physiologically relevant.[5]

The Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST)

3-MST, another mitochondrial and cytoplasmic enzyme, is also capable of producing H₂S.[7] While its primary substrate is 3-mercaptopyruvate, it can also utilize thiosulfate, especially under hypoxic conditions, in a reaction involving dihydrolipoic acid (DHLA).[7][8] 3-MST contains a rhodanese-like domain and catalyzes sulfur transfer reactions similar to rhodanese.[7][9]

The following diagram illustrates the central role of these enzymes in converting this compound to hydrogen sulfide.

References

- 1. mdpi.com [mdpi.com]

- 2. Role of thiosulfate in hydrogen sulfide-dependent redox signaling in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a source of hydrogen sulfide, stimulates endothelial cell proliferation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound acts as a hydrogen sulfide mimetic to prevent intimal hyperplasia via inhibition of tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Rhodanese - Wikipedia [en.wikipedia.org]

- 7. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Rhodanese PspE Converts Thiosulfate to Cellular Sulfane Sulfur in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

A Technical Guide to the Discovery and History of Sodium Thiosulfate in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium thiosulfate (B1220275) (Na₂S₂O₃), a compound of significant historical and contemporary importance in chemistry and medicine, has a rich history spanning over two centuries. Initially synthesized in the late 18th century, its unique properties remained largely unexplored until its pivotal role in the advent of photography was discovered. This technical guide provides an in-depth exploration of the discovery, synthesis, and evolving understanding of sodium thiosulfate, from its early preparations to its establishment as a crucial chemical reagent and therapeutic agent. The document details the seminal experiments that defined its chemical identity, the development of analytical techniques for its quantification, and the elucidation of its mechanism of action in key applications.

The Dawn of a New Salt: Discovery and Early Synthesis

The journey of this compound began in the late 18th century, a period of fervent discovery in the field of chemistry. The first documented synthesis of the salt, then known as "hyposulfite de soude," is credited to French chemists François Chaussier and Louis Nicolas Vauquelin around 1799. Their pioneering work involved the reaction of sulfur with sodium sulfite (B76179).

Experimental Protocol: The Chaussier-Vauquelin Method (circa 1799)

Na₂SO₃ + S → Na₂S₂O₃

The general procedure involved heating an aqueous solution of sodium sulfite with elemental sulfur. This process, revolutionary for its time, yielded a new salt with distinct properties.

Diagram of the Early Synthesis of this compound

An In-depth Technical Guide to the Solubility and Stability of Sodium Thiosulfate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of sodium thiosulfate (B1220275), focusing on its solubility and the stability of its aqueous solutions. The information presented herein is intended to support research, development, and formulation activities where sodium thiosulfate is utilized.

Introduction

This compound (Na₂S₂O₃), commonly available as the pentahydrate (Na₂S₂O₃·5H₂O), is a vital inorganic salt with numerous applications in analytical chemistry, medicine, and industrial processes.[1][2] In pharmaceutical sciences, it serves as an antioxidant, a neutralizing agent for chlorine, and a therapeutic agent in the treatment of cyanide poisoning and certain side effects of chemotherapy.[1][3] A thorough understanding of its solubility and stability is critical for developing robust formulations, ensuring accurate analytical measurements, and maintaining therapeutic efficacy.

This document details the solubility of this compound in various solvents and examines the critical factors that influence the stability of its solutions, including pH, temperature, light, and microbial contamination. It also provides standardized experimental protocols for solubility determination and stability assessment.

Physicochemical Properties

This compound is an odorless, crystalline compound. The anhydrous form has a molar mass of 158.11 g/mol , while the more common pentahydrate has a molar mass of 248.18 g/mol .[1][4] The pentahydrate crystals are monoclinic and readily dissolve in their own water of crystallization, with a melting point of approximately 48.3 °C.[2][4]

Solubility of this compound

This compound exhibits high solubility in water, which increases significantly with temperature. It is generally insoluble or only negligibly soluble in alcohols.[2][4][5]

Data Presentation: Solubility

The solubility data for both anhydrous and pentahydrate forms of this compound are summarized in the tables below for easy comparison.

Table 1: Solubility of this compound Pentahydrate (Na₂S₂O₃·5H₂O) in Water

| Temperature (°C) | Solubility (g / 100 g H₂O) |

| 0 | 50.2[6] |

| 10 | 59.7[6] |

| 20 | 70.1[1][2][6] |

| 25 | 75.9[6] |

| 35 | 91.2[6] |

| 45 | 123.9[6] |

| 60 | 191.3[6] |

| 100 | 245[6] |

Table 2: Solubility of Anhydrous this compound (Na₂S₂O₃) in Water

| Temperature (°C) | Solubility (g / 100 g H₂O) |

| 0 | 49.7[7] |

| 20 | 69.5[7] |

| 40 | 104.1[7] |

| 60 | 192.4[7] |

| 100 | 231[1][2] |

Table 3: Solubility of this compound in Other Solvents

| Solvent | Form | Temperature (°C) | Solubility (g / 100 g Solvent) |

| Ethanol (B145695) | Anhydrous | 20 | 0.0025[7] |

| Ethanol | Pentahydrate | 20 | 0.0034[6] |

| Liquid Ammonia | Anhydrous | 25 | 0.17[7] |

| Dimethylformamide | Anhydrous | 25 | 0.08[7] |

Stability of this compound Solutions

This compound solutions are susceptible to chemical and bacterial decomposition.[8] Their stability is influenced by several factors, which must be controlled to ensure the solution's integrity over time.

Factors Influencing Stability

Table 4: Key Factors Affecting the Stability of this compound Solutions

| Factor | Effect on Stability | Recommendations for Maximizing Stability |

| pH | Solutions are most stable in the neutral to slightly alkaline range (pH 6.5 - 9.0).[8][9] Acidification (pH < 5) causes rapid decomposition into elemental sulfur (precipitate) and sulfur dioxide gas.[2][8][10] | Maintain pH between 6.5 and 9.0. Buffering may be necessary for long-term storage. Avoid contact with acids.[9][10] |

| Microbial Growth | Bacteria, particularly sulfur-oxidizing species, can metabolize thiosulfate, leading to a decrease in concentration.[8] | Prepare solutions using freshly boiled and cooled distilled water to ensure sterility.[11][12] Store in sterilized containers. The addition of preservatives like chloroform (B151607) or mercuric iodide can be effective, though their use may be limited by the intended application.[13] |

| Temperature | Elevated temperatures accelerate the rate of chemical decomposition.[10] Solutions stored in hot weather (e.g., 40°C) show a faster decline in normality.[13] | Store solutions in a cool, dark place.[12] Recommended storage temperature is typically between 15-25°C.[14] |

| Dissolved Gases | Dissolved carbon dioxide from the air can form carbonic acid, lowering the pH and initiating acid-catalyzed decomposition.[8] Oxygen can slowly oxidize thiosulfate to sulfate (B86663).[12] | Use freshly boiled and cooled water to minimize dissolved gases.[11] Store solutions in tightly sealed containers to limit exposure to air.[9][11] |

| Light Exposure | Storing solutions in the dark is recommended, suggesting that light may catalyze decomposition reactions.[12] | Store stock solutions in amber or opaque bottles, protected from direct light. |

| Trace Metal Impurities | Minute traces of impurities, such as copper ions, can catalyze the decomposition of thiosulfate.[12] | Use high-quality distilled or deionized water and analytical grade this compound. Avoid using copper containers or utensils.[12] |

| Concentration | Dilute solutions tend to decompose more rapidly than more concentrated ones.[8] However, studies have shown that even weak solutions (0.01 N) can be stable for long periods if prepared correctly.[15] | For long-term storage, it is often preferable to store a concentrated stock solution and dilute as needed. |

Degradation Pathways

The decomposition of this compound can proceed through several pathways, primarily dependent on the ambient conditions.

-

Acid-Catalyzed Decomposition: In acidic environments, thiosulfuric acid (H₂S₂O₃) is formed as an unstable intermediate, which rapidly decomposes.[2] Na₂S₂O₃ + 2 HCl → 2 NaCl + H₂S₂O₃ H₂S₂O₃ → S (s) + SO₂ (g) + H₂O (l)[2][4]

-

Thermal Decomposition: Upon heating to high temperatures (e.g., 300°C), anhydrous this compound decomposes into sodium sulfate and sodium polysulfide.[2][4] 4 Na₂S₂O₃ → 3 Na₂SO₄ + Na₂S₅

-

Oxidative Decomposition: Thiosulfate can be oxidized by various agents, including atmospheric oxygen, to form sulfate.[12] 2 Na₂S₂O₃ + O₂ → 2 Na₂SO₄

-

Microbial Decomposition: Thiobacteria can facilitate the oxidation of thiosulfate, ultimately leading to the formation of sulfate and a decrease in pH.

The following diagram illustrates the primary factors leading to the degradation of this compound in an aqueous solution.

Experimental Protocols

Protocol for Determining Aqueous Solubility

Objective: To determine the concentration of a saturated this compound solution at a specific temperature.

Methodology:

-

Equilibration: Add an excess amount of this compound pentahydrate crystals to a known volume of deionized water in a jacketed glass vessel connected to a temperature-controlled water bath.

-

Stirring: Stir the suspension vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Maintain a constant temperature throughout.

-

Sample Collection: Cease stirring and allow the excess solid to settle. Carefully withdraw a sample of the clear supernatant using a pre-heated or pre-cooled pipette (to match the experimental temperature) to prevent precipitation or dissolution during transfer. Use a filter tip to avoid transferring any solid particles.

-

Gravimetric Analysis: Accurately weigh the collected sample. Evaporate the water in a drying oven set to a temperature that ensures water removal without decomposing the salt (e.g., 105°C). Weigh the remaining dry this compound.

-

Calculation: The solubility is calculated as grams of anhydrous this compound per 100 g of water.

Protocol for Assessing Solution Stability via Iodometric Titration

Objective: To monitor the concentration (normality) of a this compound solution over time to assess its stability.

Methodology:

-

Solution Preparation: Prepare an approximately 0.1 N this compound solution by dissolving ~25 g of Na₂S₂O₃·5H₂O in 1 liter of freshly boiled and cooled deionized water.[16] Store the solution in a tightly capped, dark glass bottle in a cool place.

-

Primary Standard Preparation: Accurately weigh a precise amount of a primary standard, such as potassium iodate (B108269) (KIO₃) or potassium dichromate (K₂Cr₂O₇), and dissolve it in a volumetric flask to create a standard solution of known normality.[16][17]

-

Initial Standardization (Time = 0): a. Pipette a known volume (e.g., 25.00 mL) of the primary standard solution into an Erlenmeyer flask. b. Add an excess of potassium iodide (KI) and acidify the solution (e.g., with sulfuric acid).[16][18] This liberates a stoichiometric amount of iodine (I₂). IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O c. Immediately titrate the liberated iodine with the prepared this compound solution from a burette. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻ d. As the yellow-brown color of the iodine fades to a pale straw color, add a few drops of starch indicator solution. The solution will turn a deep blue-black.[19] e. Continue the titration dropwise until the blue color disappears, indicating the endpoint. f. Record the volume of thiosulfate solution used and calculate its exact normality. Perform this in triplicate.

-

Stability Monitoring: Store the thiosulfate solution under the desired conditions (e.g., specific temperature, light exposure). Repeat the standardization procedure (Step 3) at regular intervals (e.g., weekly, monthly).

-

Data Analysis: Plot the normality of the this compound solution as a function of time. A significant decrease in normality indicates decomposition.

The workflow for this stability assessment is visualized below.

Summary and Recommendations

The utility of this compound in scientific and pharmaceutical applications is directly linked to its solubility and the stability of its solutions.

-

Solubility: this compound is highly soluble in water, a property that is strongly dependent on temperature. Its solubility in common organic solvents like ethanol is negligible.

-

Stability: Aqueous solutions are prone to degradation from acid catalysis, microbial action, and oxidation. To ensure maximum stability, it is imperative to:

-

Prepare solutions with purified, boiled water to remove microbes and dissolved CO₂.

-

Maintain a neutral to slightly alkaline pH (6.5-9.0).

-

Store solutions in tightly sealed, sterile, light-resistant containers.

-

Keep solutions in a cool environment (15-25°C).

-

For critical applications, frequent restandardization of this compound solutions is the most reliable practice to ensure accurate concentration.

References

- 1. byjus.com [byjus.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. allanchem.com [allanchem.com]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound | 7772-98-7 [chemicalbook.com]

- 6. This compound pentahydrate [chemister.ru]

- 7. This compound [chemister.ru]

- 8. Ricca Chemical - this compound [riccachemical.com]

- 9. chemsupply.com.au [chemsupply.com.au]

- 10. health.state.mn.us [health.state.mn.us]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. pubs.acs.org [pubs.acs.org]

- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 17. preparation and standardization of this compound.pptx [slideshare.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

Molecular formula and weight of anhydrous sodium thiosulfate

This document provides the fundamental molecular properties of anhydrous sodium thiosulfate (B1220275), a compound of significant interest in various scientific and pharmaceutical applications. The following data has been compiled to serve as a quick reference for researchers, scientists, and professionals in drug development.

Core Molecular Data

The essential physicochemical characteristics of anhydrous sodium thiosulfate are summarized in the table below. This information is critical for accurate stoichiometric calculations, solution preparation, and experimental design.

| Parameter | Value |

| Molecular Formula | Na₂S₂O₃[1][2][3][4] |

| Molecular Weight | 158.11 g/mol [1][2][4] |

| CAS Number | 7772-98-7[1][2][4][5] |

Anhydrous this compound is an inorganic salt that is commercially available as a white, crystalline powder.[1][3] It is readily soluble in water.[1] The compound is also available in its pentahydrate form (Na₂S₂O₃·5H₂O), which has a higher molecular weight of 248.18 g/mol due to the presence of water molecules.[1][5]

References

An In-depth Technical Guide to the Interactions of Sodium Thiosulfate with Strong Oxidizing Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium thiosulfate (B1220275) (Na₂S₂O₃), a versatile inorganic salt, is a potent reducing agent and has significant applications in medicine, chemistry, and industry.[1] Its ability to neutralize strong oxidizing agents forms the basis of many of its therapeutic and practical uses, including as an antidote for cyanide poisoning, in the treatment of calciphylaxis, and as a chlorine remover in water treatment.[1] This technical guide provides a comprehensive overview of the core chemical interactions between sodium thiosulfate and several strong oxidizing agents, namely hydrogen peroxide, potassium permanganate (B83412), sodium hypochlorite (B82951), and iodine. The document details the reaction mechanisms, thermodynamics, and kinetics, and provides established experimental protocols for their study. Furthermore, it explores the biological significance of these interactions, particularly in the context of this compound's role as an antioxidant and a hydrogen sulfide (B99878) donor.

Core Chemical Interactions

The reactivity of this compound is centered around the sulfur atoms, which can exist in different oxidation states. This allows thiosulfate to act as a reducing agent, donating electrons to oxidizing agents and undergoing oxidation itself. The nature of the oxidation products is highly dependent on the strength of the oxidizing agent and the reaction conditions, such as pH and temperature.

Interaction with Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide oxidizes this compound to sulfate (B86663).[2] The reaction is exothermic and its rate is dependent on temperature and the presence of catalysts.

Reaction Stoichiometry and Products:

The overall balanced chemical equation for the reaction is:

Na₂S₂O₃(aq) + 4H₂O₂(aq) → Na₂SO₄(aq) + H₂SO₄(aq) + 3H₂O(l)[3]

In this reaction, the thiosulfate ion (S₂O₃²⁻) is oxidized to the sulfate ion (SO₄²⁻), while hydrogen peroxide is reduced to water. The production of sulfuric acid leads to a decrease in the pH of the solution.[3]

Kinetics and Thermodynamics:

The reaction between this compound and hydrogen peroxide is reported to be first order with respect to the thiosulfate ion.[4] The spontaneity of the reaction can be influenced by temperature and reactant concentrations; it is not spontaneous under standard conditions (ΔG > 0) but can be driven forward by increasing these parameters.[2] The reaction enthalpy has been determined to be -594.3 ± 0.7 kJ/mol.[4]

Interaction with Potassium Permanganate (KMnO₄)

Potassium permanganate is a strong oxidizing agent, and its reaction with this compound is a classic redox reaction. The products of this reaction are dependent on the pH of the solution.

Reaction Stoichiometry and Products:

-

In Acidic Medium: Permanganate (MnO₄⁻) is reduced to the colorless manganese(II) ion (Mn²⁺), while thiosulfate is oxidized to sulfate (SO₄²⁻).[5][6] The balanced net ionic equation is:

8MnO₄⁻(aq) + 5S₂O₃²⁻(aq) + 14H⁺(aq) → 8Mn²⁺(aq) + 10SO₄²⁻(aq) + 7H₂O(l)[6]

-

In Neutral or Alkaline Medium: The reaction yields manganese dioxide (MnO₂), a brown precipitate, and sulfate.

Thermodynamics:

The reaction in an aqueous solution is highly exergonic, with a standard Gibbs free energy change (ΔrG) of -4037.6 kJ/mol, indicating a very spontaneous process.[7]

Interaction with Sodium Hypochlorite (NaClO)

This compound is an effective neutralizing agent for sodium hypochlorite (the active ingredient in bleach).[1] This reaction is utilized in various applications, including water dechlorination and as a safety measure in laboratories.

Reaction Stoichiometry and Products:

In an alkaline solution, the reaction proceeds as follows:

4NaClO(aq) + Na₂S₂O₃(aq) + 2NaOH(aq) → 4NaCl(aq) + 2Na₂SO₄(aq) + H₂O(l)[8]

In this reaction, hypochlorite (ClO⁻) is reduced to chloride (Cl⁻), and thiosulfate is oxidized to sulfate. The reaction can cause a significant decrease in pH, which in turn can lead to the formation of bisulfite ions.[9]

Interaction with Iodine (I₂)

The reaction between this compound and iodine is a well-known and quantitative reaction that forms the basis of iodometric titrations.

Reaction Stoichiometry and Products:

Iodine oxidizes the thiosulfate ion to the tetrathionate (B1226582) ion (S₄O₆²⁻).[10]

2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq)[10]

In this reaction, the average oxidation state of sulfur changes from +2 in thiosulfate to +2.5 in tetrathionate.

Quantitative Data Summary

| Oxidizing Agent | Reaction Products (Major) | Stoichiometry (Thiosulfate:Oxidant) | Standard Redox Potential (E°) | Thermodynamic Data |

| Hydrogen Peroxide (H₂O₂) ** | Sulfate (SO₄²⁻), Water (H₂O) | 1:4 | - | ΔrH° = -594.3 kJ/mol[4] |

| Potassium Permanganate (KMnO₄) (Acidic) | Sulfate (SO₄²⁻), Mn²⁺ | 5:8 | E°(MnO₄⁻/Mn²⁺) = +1.51 V | ΔrG° = -4037.6 kJ/mol[7] |

| Sodium Hypochlorite (NaClO) (Alkaline) | Sulfate (SO₄²⁻), Chloride (Cl⁻) | 1:4 | - | - |

| Iodine (I₂) ** | Tetrathionate (S₄O₆²⁻), Iodide (I⁻) | 2:1 | E°(S₄O₆²⁻/S₂O₃²⁻) = +0.08 V[11] | - |

Biological Significance and Signaling Pathways

Beyond its direct chemical interactions, this compound plays a crucial role in biological systems, primarily through its antioxidant properties and its function as a hydrogen sulfide (H₂S) donor.

Antioxidant Mechanism

This compound is an effective antioxidant capable of scavenging reactive oxygen species (ROS) such as hydrogen peroxide.[12][13] This activity helps to mitigate oxidative stress, which is implicated in a variety of diseases. The antioxidant mechanism involves the direct inactivation of ROS, thereby protecting cells and tissues from oxidative damage.[12][14]

Caption: Antioxidant action of this compound against ROS.

Hydrogen Sulfide Donor Pathway

This compound can serve as a precursor for the endogenous production of hydrogen sulfide (H₂S), a critical signaling molecule with vasodilatory, anti-inflammatory, and cytoprotective effects. This conversion can occur through enzymatic pathways within the body. The released H₂S can then participate in various signaling cascades.

Caption: this compound as a hydrogen sulfide donor.

Experimental Protocols

Kinetic Analysis of the this compound and Hydrogen Peroxide Reaction

Objective: To determine the rate constant and reaction order of the reaction between this compound and hydrogen peroxide.

Methodology: Spectrophotometry

-

Reagent Preparation:

-

Prepare a standard stock solution of this compound (e.g., 0.1 M).

-

Prepare a standard stock solution of hydrogen peroxide (e.g., 0.1 M).

-

Prepare a series of dilutions of the this compound solution of known concentrations.

-

-

Experimental Setup:

-

Use a UV-Vis spectrophotometer set to a wavelength where a reaction product or reactant absorbs light (e.g., monitoring the disappearance of a colored indicator that reacts with the acid produced).

-

Maintain a constant temperature using a water bath.

-

-

Procedure:

-

Pipette a known volume of a specific concentration of this compound solution into a cuvette.

-

Add a known volume of hydrogen peroxide solution to the cuvette, start the timer immediately, and mix thoroughly.

-

Record the absorbance at regular time intervals until the reaction is complete.

-

Repeat the experiment with different initial concentrations of this compound.

-

-

Data Analysis:

-

Plot absorbance versus time. The initial rate of reaction can be determined from the initial slope of this curve.

-

Plot the logarithm of the initial rate versus the logarithm of the initial concentration of this compound. The slope of this line will give the order of the reaction with respect to this compound.

-

The rate constant (k) can be calculated from the rate law equation.

-

Quantification of Thiosulfate and its Oxidation Products by HPLC

Objective: To separate and quantify this compound, tetrathionate, and sulfate in a reaction mixture.

Methodology: High-Performance Liquid Chromatography (HPLC)

-

Instrumentation:

-

Mobile Phase Preparation:

-

Prepare a suitable mobile phase, which will depend on the column used. For anion exchange, a buffered aqueous solution is typically used (e.g., a phosphate (B84403) buffer).[17]

-

-

Standard Preparation:

-

Prepare standard solutions of this compound, sodium tetrathionate, and sodium sulfate of known concentrations.

-

-

Sample Preparation:

-

Dilute the reaction mixture with the mobile phase to a concentration within the linear range of the detector.

-

Filter the sample through a 0.45 µm filter before injection.

-

-

Chromatographic Conditions:

-

Data Analysis:

-

Inject the standards to obtain a calibration curve for each analyte.

-

Inject the sample and determine the concentration of each component by comparing its peak area to the calibration curve.

-

Monitoring Hydrogen Sulfide Release from this compound

Objective: To measure the release of H₂S from this compound in a biological system.

Methodology: Sulfide-Selective Electrode

-

Equipment:

-

A sulfide-selective electrode.

-

A pH/ion meter.

-

A reaction vessel with a magnetic stirrer.

-

-

Reagent Preparation:

-

Prepare a sulfide antioxidant buffer (SAOB) to maintain a constant ionic strength and pH, and to prevent the oxidation of sulfide.

-

Prepare standard solutions of sodium sulfide (Na₂S) for calibration.

-

-

Procedure:

-

Calibrate the sulfide-selective electrode using the sodium sulfide standards.

-

Place the biological sample (e.g., cell culture, tissue homogenate) in the reaction vessel.

-

Add the this compound solution to the sample and start the timer.

-

Immerse the sulfide-selective electrode in the sample and record the potential (in mV) at regular time intervals.

-

-

Data Analysis:

-

Convert the measured potential values to sulfide concentrations using the calibration curve.

-

Plot the sulfide concentration versus time to obtain the H₂S release profile.

-

Conclusion

The interactions of this compound with strong oxidizing agents are fundamental to its diverse applications. A thorough understanding of the reaction mechanisms, stoichiometry, kinetics, and thermodynamics is essential for optimizing its use in both industrial and therapeutic settings. The ability of this compound to act as an antioxidant and a hydrogen sulfide donor further highlights its biological importance and therapeutic potential. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these critical chemical and biological interactions.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. brainly.in [brainly.in]

- 3. Catalysing the reaction of this compound and hydrogen peroxide | Demonstration | RSC Education [edu.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. quora.com [quora.com]

- 7. you-iggy.com [you-iggy.com]

- 8. wyzant.com [wyzant.com]

- 9. researchgate.net [researchgate.net]

- 10. 2 S2O3:2- + I2 → S4O6:2- + 2 I:- - Balanced equation | Chemical Equations online! [chemequations.com]

- 11. quora.com [quora.com]

- 12. This compound ameliorates oxidative stress and preserves renal function in hyperoxaluric rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Ameliorates Oxidative Stress and Preserves Renal Function in Hyperoxaluric Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound refuels the hepatic antioxidant pool reducing ischemia-reperfusion-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tools.thermofisher.cn [tools.thermofisher.cn]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

Methodological & Application

Application Notes and Protocols for Dechlorination using Sodium Thiosulfate in Water Treatment Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of sodium thiosulfate (B1220275) (Na₂S₂O₃) for the effective and efficient dechlorination of water in a research environment. Accurate and complete removal of chlorine is often a critical prerequisite for a wide range of applications, from microbiological studies to the formulation of sensitive drug compounds.

Sodium thiosulfate is a stable, cost-effective, and highly efficient dechlorinating agent.[1] It rapidly neutralizes both free chlorine (hypochlorous acid) and combined chlorine (chloramines) to non-toxic chloride ions.[1] This document outlines the chemical principles, quantitative data, and detailed experimental procedures for its application in a laboratory setting.

Chemical Principles of Dechlorination

This compound chemically reduces chlorine and chloramine (B81541). The primary reactions are as follows:

-

Neutralization of Free Chlorine: 2Na₂S₂O₃ + Cl₂ → Na₂S₄O₆ + 2NaCl In this reaction, this compound reacts with chlorine to produce sodium tetrathionate (B1226582) and sodium chloride.

-

Neutralization of Chloramine: Na₂S₂O₃ + NH₂Cl + H₂O → Na₂S₄O₆ + NH₄Cl The reaction with chloramine is more complex and results in the formation of ammonium (B1175870) chloride.

It is important to note that the reaction with chloramine releases ammonia (B1221849).[2] The pH of the water will determine the form of ammonia present, with a higher pH favoring the more toxic gaseous ammonia and a lower pH favoring the less toxic ammonium ion.[2]

Quantitative Data for Dechlorination

The efficiency of dechlorination with this compound is dependent on several factors, including the initial chlorine concentration, pH, and the stoichiometric ratio of this compound to chlorine.

| Parameter | Condition | Result | Reference |

| Residual Chlorine | 2x stoichiometric dose of this compound | Reduction to 0.4 ppm | [3][4][5] |

| Residual Chlorine | 1.5x stoichiometric dose of this compound | Less residual chlorine than 1x stoichiometry | [3] |

| pH Effect | Acidic conditions (pH 6) | Faster reduction of residual chlorine (down to 0.12 ppm) | [3] |

| Reaction Kinetics | 2x stoichiometric dosage | First-order reaction with respect to total chlorine concentration | [3][4][5] |

Experimental Protocols

Preparation of this compound Stock Solution (10%)

This protocol is for the preparation of a 10% (w/v) this compound stock solution, which is a common concentration for laboratory use.[6][7]

Materials:

-

This compound pentahydrate (Na₂S₂O₃·5H₂O)

-

Distilled or deionized water

-

Sterile glassware (beaker, graduated cylinder, volumetric flask)

-

Magnetic stirrer and stir bar (optional)

-

Sterile storage bottle

Procedure:

-

Weigh out 100 g of this compound pentahydrate.

-

Add the this compound to a beaker containing approximately 800 mL of distilled water.

-

Stir the solution until the this compound is completely dissolved. A magnetic stirrer can be used to expedite this process.

-

Transfer the dissolved solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure a complete transfer.

-

Bring the final volume to 1 L with distilled water.

-

Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Transfer the solution to a sterile, clearly labeled storage bottle.

-

Store the solution at room temperature. The solution is stable for several months.

Protocol for Dechlorination of Water Samples

This protocol details the steps for dechlorinating a water sample for experimental use.

Materials:

-

Chlorinated water sample

-

10% this compound stock solution

-

Residual chlorine test kit or meter (e.g., DPD colorimetric method)

-

Sterile glassware (beaker, pipette)

Procedure:

-

Determine the Initial Chlorine Concentration: Before adding this compound, it is crucial to measure the residual chlorine concentration of the water sample using a reliable test kit or meter. This will allow for a more accurate calculation of the required this compound dosage.

-

Calculate the Required Dosage: The theoretical ratio for the neutralization of chlorine is approximately 2 parts this compound to 1 part chlorine. However, it is recommended to use a slight excess to ensure complete dechlorination. A common guideline is to use a 1.5x to 2x stoichiometric ratio.[3]

-

Add this compound: Using a calibrated pipette, add the calculated volume of the 10% this compound stock solution to the water sample.

-

Mix Thoroughly: Gently mix the water to ensure the this compound is evenly distributed.

-

Allow for Reaction Time: The reaction is generally rapid, but it is good practice to allow a few minutes for the reaction to go to completion.

-

Verify Complete Dechlorination: After the reaction time, use the residual chlorine test kit or meter to confirm that the chlorine level is non-detectable. If residual chlorine is still present, add a small, measured amount of this compound, mix, and re-test until a non-detectable level is achieved.

-

Documentation: Record the initial chlorine concentration, the amount of this compound added, and the final chlorine concentration.

Protocol for Dechlorination Prior to Microbial Analysis

Residual chlorine in water samples can inhibit or kill microorganisms, leading to inaccurate results in microbial analyses.[7] This protocol outlines the procedure for dechlorinating water samples intended for microbiological testing.

Materials:

-

Sample collection bottle containing this compound

-

Chlorinated water source

Procedure:

-

Obtain a sterile sample collection bottle that has been pre-dosed with a specific amount of this compound. A common practice is to add 0.1 mL of a 10% this compound solution to a 120 mL sample bottle before sterilization.[6][7]

-

When collecting the water sample, allow the water to flow for a few minutes to ensure a representative sample.

-

Fill the sample bottle, leaving a small headspace.

-

Cap the bottle tightly and invert it several times to ensure the this compound dissolves and mixes with the sample.

-

The sample is now dechlorinated and ready for microbial analysis. The presence of this compound will not interfere with most standard microbial enumeration methods.[7]

Visualizations

Caption: Experimental workflow for the dechlorination of water using this compound.

References

- 1. fortfrances.ca [fortfrances.ca]

- 2. syndel.com [syndel.com]

- 3. Access Water | Comparison of reaction kinetics under varying conditions for dechlorination... [accesswater.org]

- 4. Study of Efficiency and Reaction Rates Dechlorination of Nata De Coco Wastewater Using this compound | Journal of Emerging Supply Chain, Clean Energy, and Process Engineering [jescee.universitaspertamina.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. MyHach - Customer Service [support.hach.com]

- 7. Remove Residual Chlorine before Microbial Analysis | Pharmaguideline [pharmaguideline.com]

Application of Sodium Thiosulfate in Gold Mining Extraction Studies

Abstract:

This document provides detailed application notes and protocols for the use of sodium thiosulfate (B1220275) as a lixiviant in gold extraction studies. Thiosulfate leaching presents a non-toxic and often more effective alternative to traditional cyanidation, particularly for treating refractory and carbonaceous gold ores.[1][2][3] This guide is intended for researchers, scientists, and professionals in the fields of metallurgy and drug development who are exploring advanced, environmentally benign methods for precious metal extraction. The protocols outlined herein cover key experimental procedures, including leaching, resin-in-pulp for gold recovery, and elution. Quantitative data from various studies are summarized in structured tables for comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.

Introduction

For over a century, cyanidation has been the dominant method for gold extraction due to its efficiency and low cost.[4] However, the high toxicity of cyanide and its environmental impact have prompted significant research into alternative lixiviants.[1][2] Sodium thiosulfate has emerged as one of the most promising alternatives, offering several advantages:

-

Low Toxicity: Thiosulfate and its related compounds are significantly less toxic than cyanide, reducing environmental risks and safety concerns.[1][2]

-

Efficacy with Refractory Ores: Thiosulfate leaching can achieve higher gold recovery from certain types of refractory ores, such as carbonaceous or "preg-robbing" ores, where cyanidation is less effective.[1][5][6] This is because the gold thiosulfate complex has a lower affinity for the carbonaceous material compared to the gold cyanide complex.[5][6]

-

Applicability to Copper-Rich Ores: Thiosulfate leaching can be advantageous for ores with high copper content, as copper minerals consume large amounts of cyanide, leading to increased reagent costs and processing challenges.[7][8]

The chemistry of thiosulfate leaching is complex, typically involving a copper-ammonia catalytic system.[9][10] Copper (II) ions act as the primary oxidant for gold, while ammonia (B1221849) serves to stabilize the copper ions in the alkaline solution.[9][10][11] The overall leaching reaction can be summarized as follows:

Au + 5S₂O₃²⁻ + Cu(NH₃)₄²⁺ → Au(S₂O₃)₂³⁻ + 4NH₃ + Cu(S₂O₃)₃⁵⁻

This document provides a comprehensive overview of the application of this compound in gold extraction, with a focus on experimental design and execution.

Data Presentation: Quantitative Analysis of Thiosulfate Leaching Parameters

The efficiency of gold extraction using thiosulfate is influenced by several key parameters. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Effect of Reagent Concentration on Gold Extraction

| Thiosulfate (M) | Ammonia (M) | Copper (M) | Gold Extraction (%) | Leaching Time (h) | Ore Type | Reference |

| 1 | 1 | 0.05 | 69.6 | 24 | Refractory Ore | [12] |

| 0.5 | 1.0 | 0.1 | ~87 | 2 | High-Sulfide Concentrate | [11] |

| 0.3 | 3 | 0.03 | 95 | 24 | Canadian Ore with Copper | [13] |

| 0.7 | - (Ammoniacal solution) | 0.002 | 58 | 6 | Auriferous Ore | [14] |

| 0.15 | 1.5 | 0.15 | >90 | 8 | High Copper Gold Concentrate | [8] |

| 0.1 | 0.4 | - | - | - | - | [9] |

Table 2: Influence of pH, Temperature, and Other Factors on Gold Leaching

| pH | Temperature (°C) | Other Conditions | Gold Extraction (%) | Leaching Time (h) | Ore Type | Reference |

| 10.5 | 35 | - | 73 | - | Carbonaceous Ore | [15] |

| 10.5 | 60 | - | 58 | 6 | Auriferous Ore | [14] |

| 9.3 | 60 | 1.75 M Glycine, 0.004 M KMnO₄ | 89 | 6 | Auriferous Ore | [14] |

| 7.0 | 40 | 0.15 M CaTS | 65 | 6 | Pressure Oxidation Residues | [16] |

| 9-10 | 40 | Stirring speed 400 rpm | >90 | 8 | High Copper Gold Concentrate | [8] |

| >11.4 | 30 | - | - | - | Precious Metals Ores | [9] |

Table 3: Gold Recovery from Thiosulfate Leach Solutions Using Resin Adsorption

| Resin Type | Adsorption Capacity (mg/L) | Eluent | Elution Efficiency (%) | Comments | Reference |

| Strong-base anion exchange | up to 6000 | Nitrate solution | Efficient | Copper can be selectively pre-eluted with ammonia. | [17] |

| Strong-base resin | - | Polythionate ions | 99.9 | Trithionate (B1219323) is the preferred eluant. | [18] |

| Strong-base anion exchange | - | Chloride + Sulfite | Majority of gold stripped within 2 bed volumes | Sulfite converts the gold thiosulfate complex to a species with lower resin affinity. | [19] |

| - | - | KSCN | 98 | Thiocyanate is an effective but not economical or environmentally friendly eluent. | [19] |

Experimental Protocols

Protocol for Thiosulfate Leaching of Gold Ore

This protocol outlines a typical laboratory-scale procedure for leaching gold from a prepared ore sample using a this compound solution.

1. Materials and Reagents:

-

Gold-bearing ore, ground to a desired particle size (e.g., -38 µm)

-

This compound (Na₂S₂O₃)

-

Ammonia solution (NH₃)

-

Copper sulfate (B86663) (CuSO₄·5H₂O)

-

Deionized water

-

pH meter

-

Stirred tank reactor or bottle roller

-

Filtration apparatus

2. Procedure:

-

Prepare the leaching solution by dissolving the required amounts of this compound, copper sulfate, and ammonia in deionized water to achieve the target concentrations (refer to Table 1 for examples).

-

Adjust the pH of the leaching solution to the desired level (typically between 9 and 10.5) using ammonia or a suitable acid/base.[1][14]

-

Measure a specific mass of the ground ore and place it into the reaction vessel.

-

Add the leaching solution to the reaction vessel to achieve the desired pulp density (e.g., 10-20% solids).[11]

-

Commence agitation at a constant rate (e.g., 400 rpm) and maintain a constant temperature (e.g., 25-60°C).[11][14]

-

Monitor and record the pH of the slurry at regular intervals and adjust as necessary.

-

Take samples of the leach slurry at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).

-

Filter the samples to separate the pregnant leach solution from the solid residue.

-

Analyze the pregnant leach solution for gold concentration using a suitable analytical technique such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

Calculate the gold extraction percentage based on the initial gold content of the ore.

Protocol for Gold Recovery using Resin-in-Pulp (RIP)

This protocol describes the recovery of the dissolved gold thiosulfate complex from the leach slurry using an anion exchange resin.

1. Materials and Reagents:

-

Pregnant leach slurry from the thiosulfate leaching step

-

Strong-base anion exchange resin

-

RIP reaction vessels with screens to retain the resin

-

Overhead stirrers

2. Procedure:

-

Following the leaching stage, introduce the strong-base anion exchange resin into the leach slurry. The resin dosage will depend on the expected gold concentration and the resin's loading capacity.

-

Continue agitation to ensure good contact between the resin beads and the slurry.

-

The RIP process can be conducted in a series of stages (a cascade) to maximize gold recovery. In a counter-current setup, fresh resin is added to the last stage and moves progressively towards the first stage, while the pulp flows in the opposite direction.

-

Allow sufficient residence time for the gold thiosulfate complex to adsorb onto the resin. This can range from several hours to over 24 hours.

-